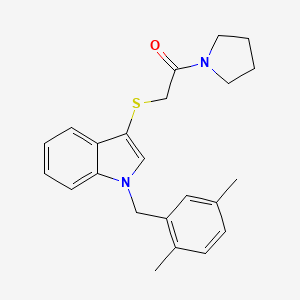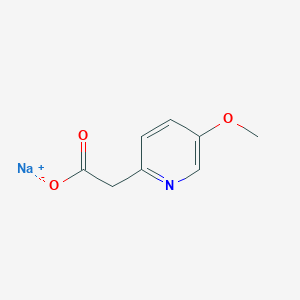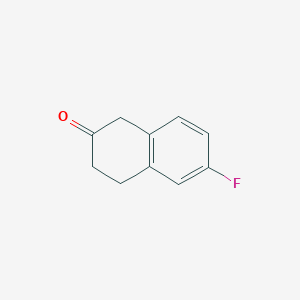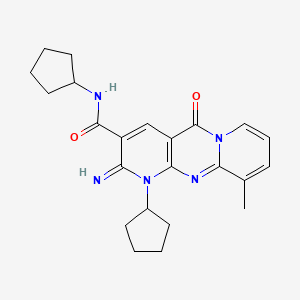![molecular formula C24H24N4O4 B2634588 3-benzyl-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921580-46-3](/img/structure/B2634588.png)
3-benzyl-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Heterocyclic Compound Formation
- Researchers have focused on synthesizing novel heterocyclic compounds using derivatives similar to the specified chemical. These compounds, such as 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid benzyl esters, are synthesized to explore their potential in various applications, including medicinal chemistry (Marcotte, Rombouts, & Lubell, 2003).
Antimicrobial and Antiviral Properties
- Certain derivatives have been studied for their antimicrobial activities. For example, 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, structurally related compounds, showed significant antimicrobial activity against various strains, including Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
- Similarly, derivatives of pyrrolo[2,3-d]pyrimidines, akin to the compound , have been synthesized and evaluated for antiviral activity against human cytomegalovirus and herpes simplex virus (Saxena, Coleman, Drach, & Townsend, 1990).
Potential in Cancer Research
- In cancer research, specific analogs like N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid were designed as dual inhibitors of thymidylate synthase and dihydrofolate reductase, demonstrating significant potential as antitumor agents (Gangjee, Yu, McGuire, Cody, Galitsky, Kisliuk, & Queener, 2000).
Drug Synthesis and Chemical Modifications
- The compound's structure has been utilized in the synthesis of various drugs and analogs. For instance, modifications at specific positions in the pyridine moiety of related molecules have been explored to optimize biological properties, demonstrating its versatility in drug design (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
作用機序
Target of Action
Compounds similar to “3-benzyl-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” often target protein kinases, which play active roles in signal transduction pathways in human cells .
Mode of Action
These compounds typically inhibit the activity of their target proteins, preventing them from catalyzing the phosphorylation processes in cells .
Biochemical Pathways
By inhibiting protein kinases, these compounds can affect various cellular activities such as cell division, survival, and apoptosis .
Result of Action
The inhibition of protein kinases can lead to the suppression of cancer cell proliferation, making these compounds potential therapeutic options for cancer treatment .
特性
IUPAC Name |
3-benzyl-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-27-15-19(22(29)25-13-12-16-8-10-18(32-2)11-9-16)20-21(27)23(30)28(24(31)26-20)14-17-6-4-3-5-7-17/h3-11,15H,12-14H2,1-2H3,(H,25,29)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKPBHFIYGAMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NCCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2634506.png)


![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine](/img/structure/B2634510.png)
![N-(2-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2634511.png)


![[Ethoxy(methyl)phosphoryl]methanamine;hydrochloride](/img/structure/B2634515.png)


![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2634522.png)
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2634523.png)

